Atrazine Glutathione Adduct

描述

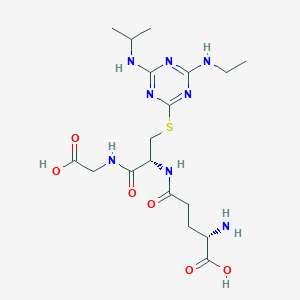

Atrazine glutathione conjugate is a compound formed through the detoxification process of atrazine, a widely used herbicide. This conjugate is produced when atrazine undergoes a reaction with glutathione, a tripeptide composed of glutamine, cysteine, and glycine. The formation of atrazine glutathione conjugate is catalyzed by the enzyme glutathione S-transferase, which plays a crucial role in the detoxification of xenobiotics in plants and animals .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of atrazine glutathione conjugate involves the enzymatic reaction between atrazine and glutathione. This reaction is typically carried out in vitro using purified glutathione S-transferase enzymes. The reaction conditions include a buffered aqueous solution with a pH range of 6.5 to 8.0, and the presence of cofactors such as magnesium ions to enhance enzyme activity .

Industrial Production Methods: Industrial production of atrazine glutathione conjugate is not commonly practiced due to its primary occurrence as a detoxification product in biological systems. for research purposes, the compound can be synthesized in large quantities using recombinant DNA technology to produce glutathione S-transferase enzymes in microbial hosts, followed by enzymatic conjugation with atrazine .

化学反应分析

Types of Reactions: Atrazine glutathione conjugate primarily undergoes conjugation reactions. The key reaction is the nucleophilic substitution where the thiol group of glutathione attacks the electrophilic carbon of atrazine, resulting in the formation of the conjugate .

Common Reagents and Conditions:

Reagents: Glutathione, atrazine, glutathione S-transferase enzyme.

Conditions: Aqueous buffer solution, pH 6.5-8.0, presence of magnesium ions.

Major Products: The major product of this reaction is the atrazine glutathione conjugate itself. Further degradation of this conjugate can lead to the formation of various metabolites, including hydroxyatrazine .

科学研究应用

Atrazine glutathione conjugate has several scientific research applications:

作用机制

The mechanism of action of atrazine glutathione conjugate involves the detoxification of atrazine through conjugation with glutathione. This process is catalyzed by the enzyme glutathione S-transferase, which facilitates the nucleophilic attack of the thiol group of glutathione on the electrophilic carbon of atrazine. The resulting conjugate is more water-soluble and can be further metabolized or excreted by the organism .

相似化合物的比较

Atrazine glutathione conjugate can be compared with other similar compounds formed through glutathione conjugation:

Metolachlor glutathione conjugate: Formed from the herbicide metolachlor, also detoxified by glutathione S-transferase.

Primisulfuron glutathione conjugate: Another herbicide detoxified through glutathione conjugation.

2,4-D glutathione conjugate: Formed from the herbicide 2,4-D, detoxified by glutathione S-transferase.

Uniqueness: Atrazine glutathione conjugate is unique due to its specific formation from atrazine, a widely used herbicide. Its study provides insights into the detoxification mechanisms of triazine herbicides and the role of glutathione S-transferase enzymes in plant resistance to herbicides .

生物活性

Overview

Atrazine is a widely used herbicide, particularly in the cultivation of corn (Zea mays). Its environmental persistence and potential toxicity have raised concerns regarding its impact on both human health and ecosystems. The Atrazine Glutathione Adduct (GS-Atrazine) is a significant metabolic product formed when atrazine undergoes conjugation with glutathione, a tripeptide composed of cysteine, glutamic acid, and glycine. This process plays a crucial role in the detoxification of atrazine, primarily mediated by the enzyme glutathione S-transferase (GST) .

The formation of GS-Atrazine occurs through a nucleophilic attack by the thiol group of glutathione on the electrophilic carbon atom in atrazine. This reaction effectively transforms atrazine into a less toxic and more water-soluble compound, facilitating its elimination from biological systems.

Key Steps in the Mechanism:

- Nucleophilic Attack : The thiol group of glutathione attacks the electrophilic site on atrazine.

- Conjugation : The resulting adduct is less toxic and more hydrophilic than atrazine.

- Elimination : The GS-Atrazine can be excreted from cells or further metabolized.

Biological Activity and Detoxification

The biological activity of GS-Atrazine is primarily linked to its role in detoxification. In plants like corn, this metabolic pathway is essential for survival against atrazine exposure, allowing these species to thrive in treated environments. The efficiency of this detoxification process is influenced by the levels of GST enzymes, which vary among different species and populations.

Case Studies

- Corn Resistance to Atrazine : Research indicates that corn exhibits high levels of GST activity, enabling rapid detoxification of atrazine through GS-Atrazine formation. This mechanism is considered a primary factor contributing to the selectivity of atrazine towards corn over other plants .

- Aquatic Organisms : A study involving fish exposed to atrazine showed alterations in hepatic glutathione levels and GST activity, indicating that while atrazine can induce oxidative stress, organisms may develop adaptive responses through enhanced GST activity and increased formation of GS-Atrazine .

- Human Health Implications : Investigations into human microsomes have detected novel reactive metabolites and glutathione adducts formed from atrazine exposure, suggesting potential implications for human health due to the formation of these adducts .

Data Table: Comparative Analysis of GST Activity

| Organism | GST Activity (U/mg protein) | GS-Atrazine Formation Rate (μM/h) | Notes |

|---|---|---|---|

| Corn (Zea mays) | High | 15 | Rapid detoxification mechanism |

| Fish (exposed) | Variable | 5 | Adaptation observed over time |

| Bacteria | Low | 1 | Limited capacity for detoxification |

Research Findings

- Elevated GST Levels : Increased GST levels correlate with enhanced resistance to atrazine in certain weed populations, indicating a significant role in herbicide metabolism .

- Environmental Impact : The conjugation reaction not only aids in detoxifying atrazine but also influences its transport within ecosystems, affecting its bioavailability and persistence in aquatic environments .

- Pharmacokinetics : After formation, GS-Atrazine is distributed within cells and can be transported across membranes, highlighting its relevance in cellular detoxification pathways.

属性

IUPAC Name |

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[[4-(ethylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]sulfanyl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30N8O6S/c1-4-20-16-24-17(22-9(2)3)26-18(25-16)33-8-11(14(30)21-7-13(28)29)23-12(27)6-5-10(19)15(31)32/h9-11H,4-8,19H2,1-3H3,(H,21,30)(H,23,27)(H,28,29)(H,31,32)(H2,20,22,24,25,26)/t10-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDLCRTLULMGVMR-QWRGUYRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=N1)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC1=NC(=NC(=N1)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30N8O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60947301 | |

| Record name | 5-({1-[(Carboxymethyl)imino]-3-({4-(ethylimino)-6-[(propan-2-yl)imino]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}sulfanyl)-1-hydroxypropan-2-yl}imino)-5-hydroxynorvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60947301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24429-05-8 | |

| Record name | Glutathione S-atrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024429058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glutathione S-atrazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02146 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5-({1-[(Carboxymethyl)imino]-3-({4-(ethylimino)-6-[(propan-2-yl)imino]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}sulfanyl)-1-hydroxypropan-2-yl}imino)-5-hydroxynorvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60947301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Are there differences in atrazine detoxification rates among plant species?

A: Yes, research indicates significant variations in atrazine degradation rates across different plant species. Studies have shown that atrazine-tolerant species, including corn, metabolize atrazine primarily through glutathione conjugation. [, ] Conversely, susceptible species exhibit lower GST activity, leading to slower detoxification and increased sensitivity to the herbicide. [] This difference in metabolic rates directly influences the level of atrazine tolerance observed in various plant species.

Q2: Beyond glutathione conjugation, are there other mechanisms of atrazine detoxification in plants?

A: While glutathione conjugation plays a primary role in atrazine detoxification, other metabolic pathways contribute as well. Research has identified N-dealkylation and 2-hydroxylation as additional detoxification mechanisms in various grass species. [] These pathways involve modifying the atrazine molecule, ultimately reducing its toxicity. The relative importance of each pathway can vary depending on the plant species.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。